2-methoxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide
Overview
Description
2-methoxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of both methoxy and sulfonamide groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide.
Reduction: Formation of 2-methoxy-5-methyl-N-(4-aminophenyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methoxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, as a carbonic anhydrase inhibitor, it can reduce the production of bicarbonate ions, affecting pH regulation in cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- Methyl 2-methoxy-5-sulfamoylbenzoate
Uniqueness
Compared to similar compounds, 2-methoxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide has a unique combination of functional groups that contribute to its distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups allows for specific interactions with enzymes and other molecular targets, making it a valuable compound in medicinal chemistry and scientific research.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(4-sulfamoylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-10-3-8-13(21-2)14(9-10)23(19,20)16-11-4-6-12(7-5-11)22(15,17)18/h3-9,16H,1-2H3,(H2,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXFIRLOTOYLIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.